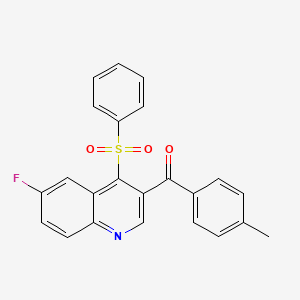
4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride to form an intermediate, which is then subjected to sulfonylation using benzenesulfonyl chloride. The final step involves cyclization to form the quinoline ring. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
化学反応の分析
Types of Reactions
4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of methoxy-substituted quinoline derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of 4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
5-Oxo-hexahydroquinoline: Exhibits diverse biological activities including anticancer and anti-inflammatory effects
Uniqueness
4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline stands out due to its unique combination of a benzenesulfonyl group, a fluorine atom, and a methylbenzoyl group, which contribute to its distinct chemical reactivity and biological activity .
特性
IUPAC Name |
[4-(benzenesulfonyl)-6-fluoroquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3S/c1-15-7-9-16(10-8-15)22(26)20-14-25-21-12-11-17(24)13-19(21)23(20)29(27,28)18-5-3-2-4-6-18/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGVBDJNHRFVSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














